molecular formula C14H21ClF3N B13852583 N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride

N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride

Cat. No.: B13852583
M. Wt: 295.77 g/mol
InChI Key: XHRNASBQDSCIRL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate (Pd(OAc)2), tetrabutylammonium acetate (nBu4NOAc), and hydrogen gas (H2) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Mizoroki-Heck cross-coupling reaction produces a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate .

Scientific Research Applications

N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H21ClF3N

Molecular Weight

295.77 g/mol

IUPAC Name

N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C14H20F3N.ClH/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17;/h6-8,10-11H,4-5,9H2,1-3H3;1H

InChI Key

XHRNASBQDSCIRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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